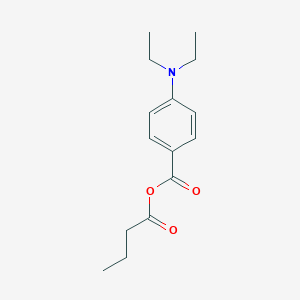
Butanoyl 4-(diethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. It is a derivative of benzoic acid, where the butanoyl group is attached to the 4-position of the benzoic acid ring, and a diethylamino group is attached to the nitrogen atom. This compound is often used for its UV-absorbing properties, making it a valuable ingredient in sunscreen formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(diethylamino)benzoic acid in an appropriate solvent, such as dichloromethane.
- Add butanoyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
Butanoyl 4-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)benzoic acid or 4-(diethylamino)benzophenone.
Reduction: Formation of 4-(diethylamino)benzyl alcohol.
Substitution: Formation of 4-(diethylamino)-2-nitrobenzoate or 4-(diethylamino)-2-bromobenzoate.
科学的研究の応用
Butanoyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV-absorbing agent in photochemical studies and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in drug delivery systems and as a component in topical formulations.
作用機序
The primary mechanism of action of Butanoyl 4-(diethylamino)benzoate involves the absorption of ultraviolet (UV) radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV-absorbing properties.
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Another UV-absorbing compound used in sunscreens.
2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its high UV absorption and stability.
4-(Dimethylamino)benzoic acid: Used in various cosmetic formulations for its UV-absorbing properties.
Uniqueness
Butanoyl 4-(diethylamino)benzoate stands out due to its specific ester group, which provides unique solubility and stability characteristics. Its ability to absorb a broad spectrum of UV radiation makes it particularly effective in sunscreen formulations, offering enhanced protection compared to some other UV-absorbing compounds .
特性
IUPAC Name |
butanoyl 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-7-14(17)19-15(18)12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRBGPREAWUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC=C(C=C1)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2777310.png)
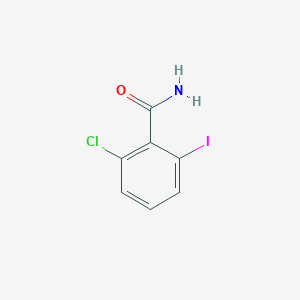
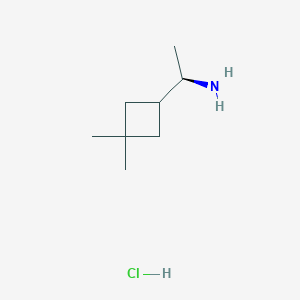
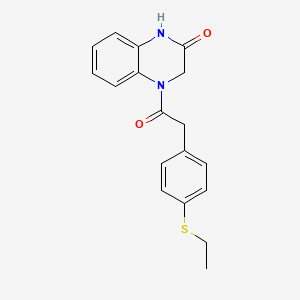
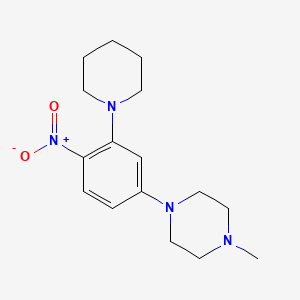

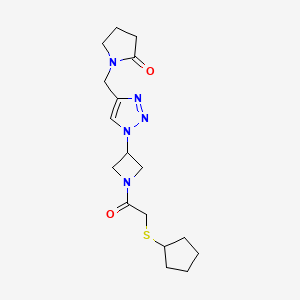
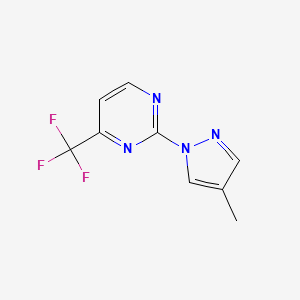
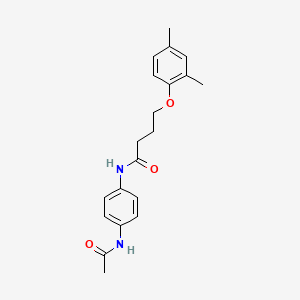
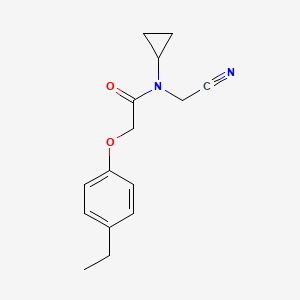
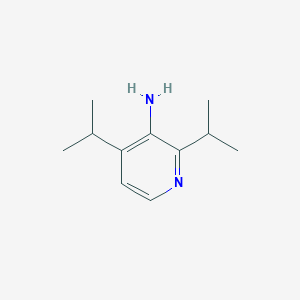

![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
